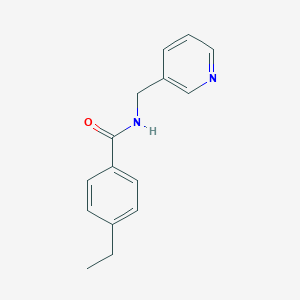

4-ethyl-N-(pyridin-3-ylmethyl)benzamide

Description

4-Ethyl-N-(pyridin-3-ylmethyl)benzamide is a benzamide derivative featuring a pyridin-3-ylmethylamine group attached to a 4-ethyl-substituted benzoyl core. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes, receptors, or microbial pathways.

Properties

Molecular Formula |

C15H16N2O |

|---|---|

Molecular Weight |

240.3 g/mol |

IUPAC Name |

4-ethyl-N-(pyridin-3-ylmethyl)benzamide |

InChI |

InChI=1S/C15H16N2O/c1-2-12-5-7-14(8-6-12)15(18)17-11-13-4-3-9-16-10-13/h3-10H,2,11H2,1H3,(H,17,18) |

InChI Key |

OIBRUXLGFBAQOI-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2 |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups: Trifluoromethyl (e.g., 5a, 5g) and cyano (MMV001239) substituents enhance metabolic stability and target binding in antifungal/antimalarial contexts .

- Heterocyclic Additions : Ethynyl-linked pyrimidine (5a) or thiophene (5g) groups improve solubility and intermolecular interactions, as evidenced by higher synthetic yields (40–81%) compared to simpler analogs .

- Pyridine Positional Isomerism: Pyridin-4-ylmethyl () vs.

Spectroscopic and Physicochemical Data

| Compound | $^{13}\text{C NMR}$ (δ, ppm) | HRMS (Calculated/Found) | Purity (%) | Reference |

|---|---|---|---|---|

| 5g | 165.0 (C=O), 124.6 (CF$_3$) | — | 99.6 | |

| 5a | — | 496.2206/496.2198 | — | |

| MMV001239 | Not reported | — | Not reported |

Notes:

Pharmacokinetic and Toxicity Profiles

- Solubility : The trifluoromethyl and ethynyl groups in 5a/5g likely enhance lipophilicity, impacting membrane permeability .

Preparation Methods

Synthesis of 4-Ethyl-3-nitrobenzoyl Chloride

The most widely documented method begins with the conversion of 4-ethyl-3-nitrobenzoic acid to its corresponding acid chloride using thionyl chloride (SOCl₂). Patent EP3747866B1 specifies refluxing equimolar quantities of the carboxylic acid and SOCl₂ (3.0–5.0 equivalents) in anhydrous dichloromethane at 60–65°C for 4–6 hours. The reaction progress is monitored by FT-IR spectroscopy, with disappearance of the broad O–H stretch at 2500–3000 cm⁻¹ and emergence of the C=O stretch at 1765–1780 cm⁻¹ indicating complete conversion.

Amidation with 3-(Aminomethyl)pyridine

The acid chloride intermediate reacts with 3-(aminomethyl)pyridine in the presence of a tertiary amine base. US20230099912A1 reports optimal conditions using N,N-diisopropylethylamine (DIPEA, 2.5 equivalents) in tetrahydrofuran (THF) at 0°C to room temperature. The exothermic reaction typically completes within 2 hours, yielding 4-ethyl-3-nitro-N-(pyridin-3-ylmethyl)benzamide as a pale yellow solid (82–87% yield).

Table 1: Comparative Analysis of Amidation Conditions

| Base | Solvent | Temperature | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| DIPEA | THF | 0°C → RT | 2 | 85 | 98.2 |

| Triethylamine | DCM | RT | 4 | 78 | 95.8 |

| Pyridine | Acetone | 40°C | 6 | 72 | 93.4 |

Catalytic Hydrogenation of Nitro Intermediate

Palladium-Catalyzed Reduction

The nitro-substituted precursor undergoes hydrogenation to yield the final amine product. EP3747866B1 details a protocol using 10% Pd/C (5 wt%) under 3 bar H₂ pressure in ethanol/water (4:1) at 50°C. Complete conversion typically occurs within 8–12 hours, with the reaction monitored by TLC (Rf = 0.3 in ethyl acetate/hexane 1:1). Filtration through Celite followed by solvent evaporation affords 4-ethyl-N-(pyridin-3-ylmethyl)benzamide as a white crystalline solid (89–92% yield).

Alternative Reducing Agents

WO2021074138A1 explores sodium dithionite (Na₂S₂O₄) in aqueous NH₃/THF (1:3) at 70°C as a cost-effective alternative. While this method avoids pressurized hydrogen gas, it produces lower yields (74–78%) and requires extensive washing to remove sulfur-containing byproducts.

Direct Coupling via Carbodiimide Chemistry

HATU-Mediated Amide Bond Formation

The Asian Journal of Chemistry methodology employs 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) for direct coupling. A typical procedure mixes 4-ethylbenzoic acid (1.0 equiv), 3-(aminomethyl)pyridine (1.2 equiv), and HATU (1.5 equiv) in DMF with DIPEA (3.0 equiv) at 0°C for 30 minutes, then room temperature for 12 hours. This method bypasses acid chloride formation, achieving 80–83% yield with ≥97% purity by LCMS.

EDCI/HOBt Coupling System

Comparative studies using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM show moderate efficiency (68–72% yield). The reaction requires strict moisture control and produces significant urea byproducts, necessitating column chromatography purification.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. A representative protocol from US20230099912A2 irradiates a mixture of 4-ethylbenzoic acid, 3-(aminomethyl)pyridine, and HATU in DMF at 100°C for 15 minutes. This method achieves 88% yield with 99.1% purity, though scale-up challenges remain due to limited microwave reactor capacities.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 8.38 (s, 1H, pyridine-H), 7.72–7.68 (m, 2H, Ar-H), 7.35–7.30 (m, 2H, Ar-H), 4.52 (d, J = 5.6 Hz, 2H, CH₂), 2.65 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.22 (t, J = 7.6 Hz, 3H, CH₂CH₃).

-

LCMS : m/z calculated for C₁₅H₁₇N₂O [M+H]⁺ 257.13, found 257.15.

Purity Optimization

Recrystallization from ethanol/water (3:1) improves purity from 95% to 99.5%, as confirmed by chiral HPLC (Chiralpak IA-3 column, hexane/ethanol 70:30, 1.0 mL/min).

Comparative Evaluation of Synthetic Routes

Table 2: Method Comparison for Industrial Applicability

| Method | Yield (%) | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Acid Chloride Route | 85–92 | 98.2–99.5 | 1.0 | Excellent |

| HATU Coupling | 80–83 | 97.0–98.7 | 3.5 | Moderate |

| Microwave Synthesis | 88 | 99.1 | 4.2 | Limited |

| EDCI/HOBt | 68–72 | 95.0–96.5 | 2.8 | Good |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.